molecular formula C16H16N2O3 B2576029 2,6-dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one CAS No. 1024446-69-2

2,6-dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Cat. No.: B2576029
CAS No.: 1024446-69-2
M. Wt: 284.315
InChI Key: HVPSDZKIXZBWLP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a nitrophenyl group attached to the indole ring, along with two methyl groups at positions 2 and 6. The tetrahydroindole structure provides unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multi-step organic reactions. One common method is the Hantzsch synthesis, which involves the condensation of methyl-3-aminocrotonate with 3-nitrobenzaldehyde under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroindole derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of aminoindole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, each with unique chemical and physical properties. These products can be further utilized in different applications, depending on their specific characteristics.

Scientific Research Applications

2,6-Dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,6-dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one exerts its effects involves interactions with specific molecular targets. The nitrophenyl group plays a crucial role in these interactions, often participating in electron transfer processes. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological outcomes. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 2,6-Dimethyl-1-(4-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
  • 2,6-Dimethyl-1-(2-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one
  • 2,6-Dimethyl-1-(3-aminophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one

Uniqueness

What sets 2,6-dimethyl-1-(3-nitrophenyl)-4,5,6,7-tetrahydro-1H-indol-4-one apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of the nitrophenyl group at the 3-position, along with the tetrahydroindole structure, makes it particularly interesting for various synthetic and research applications.

Properties

IUPAC Name

2,6-dimethyl-1-(3-nitrophenyl)-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10-6-15-14(16(19)7-10)8-11(2)17(15)12-4-3-5-13(9-12)18(20)21/h3-5,8-10H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPSDZKIXZBWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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